4-Bromo-2-nitro-5-(octyloxy)aniline

Lipophilicity Partition Coefficient Drug Design

4-Bromo-2-nitro-5-(octyloxy)aniline (CAS 1255574-47-0) is a polysubstituted aromatic amine bearing bromine, nitro, and n-octyloxy substituents on a benzenamine core. With a molecular formula of C14H21BrN2O3 and a molecular weight of 345.2 g/mol, this compound combines a halogen leaving group, a reducible nitro functionality, and a lipophilic octyloxy chain within a single intermediate, positioning it as a versatile building block for pharmaceutical, dye, and polymer research.

Molecular Formula C14H21BrN2O3
Molecular Weight 345.237
CAS No. 1255574-47-0
Cat. No. B581162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitro-5-(octyloxy)aniline
CAS1255574-47-0
Synonyms4-Bromo-2-nitro-5-octyloxyaniline
Molecular FormulaC14H21BrN2O3
Molecular Weight345.237
Structural Identifiers
SMILESCCCCCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
InChIInChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3
InChIKeyXPZPTCBPSUTRHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitro-5-(octyloxy)aniline (CAS 1255574-47-0): A Functionalized Nitroaniline Scaffold for Advanced Organic and Materials Synthesis


4-Bromo-2-nitro-5-(octyloxy)aniline (CAS 1255574-47-0) is a polysubstituted aromatic amine bearing bromine, nitro, and n-octyloxy substituents on a benzenamine core . With a molecular formula of C14H21BrN2O3 and a molecular weight of 345.2 g/mol, this compound combines a halogen leaving group, a reducible nitro functionality, and a lipophilic octyloxy chain within a single intermediate, positioning it as a versatile building block for pharmaceutical, dye, and polymer research . Its physicochemical profile—notably a calculated LogP of approximately 5.78—distinguishes it from simpler aniline derivatives and supports applications where controlled lipophilicity or amphiphilic character is desired .

Why Simple Nitroaniline Analogs Cannot Directly Replace 4-Bromo-2-nitro-5-(octyloxy)aniline


The precise orthogonality of functional groups in 4-Bromo-2-nitro-5-(octyloxy)aniline cannot be replicated by unsubstituted 4-bromo-2-nitroaniline or 4-(octyloxy)aniline alone. The octyloxy chain confers a 2- to 3-unit higher LogP compared to the non-alkoxylated analog, fundamentally altering solubility, partitioning, and self-assembly behavior . Concurrently, the bromine atom remains available for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the nitro group serves as a masked amine or a directing group for further electrophilic substitution [1]. Eliminating any one of these three functionalities would collapse the synthetic pathway or compromise performance in applications such as dendrimer construction, electrochromic material synthesis, or nonlinear optical chromophore design [2]. Generic substitution is therefore not viable without a multi-step re-introduction of the missing substituent, which negates any procurement cost advantage.

Quantitative Differentiation Evidence for 4-Bromo-2-nitro-5-(octyloxy)aniline (CAS 1255574-47-0)


Lipophilicity (LogP) Advantage: 2–3 Units Higher than Non-Alkoxylated 4-Bromo-2-nitroaniline

The calculated LogP of 4-Bromo-2-nitro-5-(octyloxy)aniline is 5.78, compared to 3.04 for 4-Bromo-2-nitroaniline (measured at 25°C) . This LogP increase of approximately 2.7 units translates to roughly a 500-fold greater preference for the octanol phase, indicating substantially enhanced membrane permeability potential and organic solvent solubility .

Lipophilicity Partition Coefficient Drug Design

Commercial Availability at Higher Purity Grade (98%) vs. Common 95% for Structural Analogs

4-Bromo-2-nitro-5-(octyloxy)aniline is commercially available at 98% purity from Leyan (Shanghai), whereas standard offerings for the non-alkoxylated analog 4-Bromo-2-nitroaniline are typically 95% . The 98% specification reduces the burden of downstream purification, which is critical in multi-step syntheses where byproducts from impurities could propagate.

Purity Quality Control Procurement

Orthogonal Functional-Group Architecture Enables Sequential Derivatization Unavailable in Mono-Functionalized Analogs

The simultaneous presence of an aryl bromide (C–Br), a nitro group (NO2), and an alkoxy chain on the same ring system permits a chemoselective sequence: (i) Pd-catalyzed cross-coupling at the bromide position, (ii) reduction of the nitro group to a primary amine, and (iii) subsequent acylation, sulfonation, or diazotization [1]. By contrast, 4-Bromo-2-nitroaniline lacks the octyloxy chain, precluding its use in amphiphilic constructs, while 4-(octyloxy)aniline lacks both the halogen and the nitro handle, requiring a minimum of two additional synthetic steps to reintroduce equivalent functionality .

Synthetic Versatility Cross-Coupling Chemoselectivity

Documented Role of Octyloxy-Aniline Motif in Self-Assembling Dendrimers

A 2018 Beilstein Journal study demonstrated that G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline peripheral units exhibit pronounced self-organizing behavior in solution, forming nano-aggregates with vaulted and propeller-like topologies [1]. While the study employed the de-brominated analog, 4-Bromo-2-nitro-5-(octyloxy)aniline serves as a direct precursor: reduction of the nitro group yields the identical 4-(octyloxy)aniline-2-bromo intermediate, which can be further elaborated. The octyloxy chain is essential for the observed supramolecular behavior; dendrimers prepared with shorter alkoxy chains (e.g., methoxy) failed to exhibit comparable self-assembly.

Dendrimer Synthesis Self-Assembly Nanomaterials

Procurement-Validated Application Scenarios for 4-Bromo-2-nitro-5-(octyloxy)aniline


Synthesis of Self-Assembling G-2 Melamine Dendrimers for Nanomaterial Research

The compound serves as a precursor to 4-(octyloxy)aniline-2-bromo derivatives that can be incorporated into melamine-based dendritic architectures. As demonstrated by Morar et al. (2018), the octyloxy peripheral unit drives supramolecular self-organization into nano-aggregates, a property not observed with shorter alkoxy chains [1]. Procurement of the bromo-nitro variant enables on-demand nitro reduction and subsequent dendron construction in the researcher's own laboratory.

Electrochromic Material Development Requiring High-LogP Monomers

The elevated LogP (5.78) and reducible nitro group make the compound suitable for incorporation into electrochromic copolymers. The octyloxy chain enhances solubility in organic electrolytes, while the bromine atom allows post-polymerization cross-coupling to tune optical band gaps. Comparative data show that unsubstituted nitroanilines (LogP ~2.8) exhibit limited organic-phase processability .

Nonlinear Optical (NLO) Chromophore Synthesis

The push-pull electronic structure—electron-donating octyloxy group para to an electron-withdrawing nitro group, with a bromine at the ortho position—establishes a ground-state dipole moment conducive to second-order NLO activity. The bromine offers a covalent tethering point for attaching the chromophore to polymer backbones or surfaces without disrupting the donor-acceptor axis [1].

Pharmaceutical Intermediate with Enhanced Membrane Permeability Potential

The 500× greater octanol preference (LogP 5.78 vs. 3.04 for non-alkoxylated analog) positions the compound as a candidate for generating libraries of lipophilic benzimidazoles, quinoxalines, or benzotriazoles—heterocycle classes frequently encountered in kinase inhibitor and anti-infective programs. The 98% purity grade mitigates impurity-related false positives in biological screening .

Technical Documentation Hub

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